Cas no 1099790-32-5 ([(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate structure](https://ja.kuujia.com/scimg/cas/1099790-32-5x500.png)
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate 化学的及び物理的性質
名前と識別子
-
- AKOS008044481
- Z89958774
- 1099790-32-5
- [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
- [(cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate
- EN300-26680450
- [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate
-
- インチ: 1S/C19H16F2N2O4/c20-19(21)27-16-8-6-14(7-9-16)12-18(25)26-13-17(24)23(11-10-22)15-4-2-1-3-5-15/h1-9,19H,11-13H2
- InChIKey: ZDANYYLPTSTYIO-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)CC(=O)OCC(N(CC#N)C1C=CC=CC=1)=O)F
計算された属性
- 精确分子量: 374.10781332g/mol
- 同位素质量: 374.10781332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 9
- 複雑さ: 535
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
- XLogP3: 3.5
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680450-0.05g |
[(cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate |
1099790-32-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetateに関する追加情報
Recent Advances in the Study of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate (CAS: 1099790-32-5)
The compound [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate (CAS: 1099790-32-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyanomethyl group, a phenyl carbamoyl moiety, and a difluoromethoxy phenylacetate segment, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key areas of research has been the investigation of the compound's inhibitory effects on specific enzymatic pathways. Preliminary data suggest that [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate exhibits potent activity against certain inflammatory mediators, making it a candidate for the treatment of chronic inflammatory diseases. In vitro studies have demonstrated its ability to modulate cytokine production and reduce oxidative stress in cellular models, highlighting its potential as an anti-inflammatory agent.
Further research has explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Studies in animal models have shown favorable bioavailability and tissue penetration, with minimal off-target effects. These findings support the potential for further development of this compound as a therapeutic agent. Additionally, structural-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce potential toxicity, leading to the synthesis of several analogs with improved properties.
Recent advancements in synthetic chemistry have also facilitated the scalable production of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate, addressing previous challenges related to yield and purity. Innovations in catalytic methods and green chemistry approaches have enabled more efficient and environmentally friendly synthesis routes, which are critical for large-scale pharmaceutical manufacturing.
In conclusion, [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate (CAS: 1099790-32-5) represents a promising candidate for further drug development, with demonstrated biological activity and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its therapeutic potential and optimize its chemical structure for clinical applications. The compound's unique features and recent advancements in its study underscore its significance in the field of chemical biology and pharmaceutical sciences.
1099790-32-5 ([(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[4-(difluoromethoxy)phenyl]acetate) Related Products
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 101043-37-2(Microcystin-LR)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)




